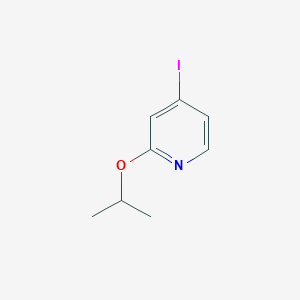

4-碘-2-异丙氧基吡啶

描述

4-Iodo-2-isopropoxypyridine is a type of organic compound . It is commercially available and used in various applications .

Synthesis Analysis

The synthesis of 4-Iodo-2-isopropoxypyridine and its derivatives has been accomplished by iodination of the corresponding precursors . The efficiency of the process depends on the donor-acceptor properties of substituents and their positions in the pyridine ring .Molecular Structure Analysis

The molecular formula of 4-Iodo-2-isopropoxypyridine is C8H10INO . It is an organic compound containing the acyl iodide functional group .Chemical Reactions Analysis

The trifluoromethylation of aromatic and heteroaromatic cores, including 4-Iodo-2-isopropoxypyridine, has attracted considerable interest in recent years due to its pharmacological relevance . The trifluoromethylation proceeded smoothly in all cases, and the desired compounds were isolated and characterized .Physical And Chemical Properties Analysis

4-Iodo-2-isopropoxypyridine is a liquid at room temperature . Its molecular weight is 263.08 g/mol .科学研究应用

Medicinal Chemistry and Drug Development

The methyl-methoxypyridine motif found in 4-Iodo-2-isopropoxypyridine is present in several active pharmaceutical ingredients (APIs). For instance:

- Proton Pump Inhibitors (PPIs) : These drugs, including Ilaprazole and Omeprazole, are commonly used to treat acid-related gastrointestinal disorders .

Fluorine Incorporation Strategies

Incorporating fluorine into organic molecules often enhances their drug-like properties, such as metabolic stability and bioavailability. The trifluoromethyl group (CF₃) is particularly valuable. The copper-catalyzed trifluoromethylation of 4-Iodo-2-isopropoxypyridine derivatives could lead to novel drug candidates with improved properties .

Coordination Chemistry and Ligand Design

The pyridine ring in this compound can serve as a ligand in coordination complexes. Researchers interested in designing metal-based catalysts or studying metal-ligand interactions may find it useful.

References:

- Gyorfi, N., Farkas, E., Nemet, N., Weber, C., Novak, Z., & Kotschy, A. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(20), 4766. Read more

安全和危害

未来方向

属性

IUPAC Name |

4-iodo-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGNXOCFTWLIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-isopropoxypyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2582215.png)

![N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide](/img/structure/B2582217.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2582227.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2582228.png)

![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2582231.png)

![Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2582237.png)